molecular formula C14H11ClN4O B2460117 3-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine CAS No. 620935-11-7

3-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine

Cat. No.: B2460117
CAS No.: 620935-11-7
M. Wt: 286.72
InChI Key: CNPDDBLOKOVWDP-UHFFFAOYSA-N
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Description

3-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-acetylcholinesterase activity . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting this enzyme, the compound could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Pharmacokinetics

A related compound, 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol, has been found to absorb well from the oral route and remain stable at ambient temperature and physiological ph . It’s also noted that the compound exhibited degradation under oxidative and thermal stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine typically involves multi-step reactions. One common method starts with the reaction of 4-chlorophenol with an appropriate chloromethylating agent to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 1H-1,2,4-triazole under basic conditions to form the triazole derivative. Finally, the triazole derivative is coupled with a pyridine derivative to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the triazole ring or the pyridine moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy and triazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

3-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
  • 5-[(4-chlorophenoxy)methyl]-1,2,4-triazole-3-thiol
  • 5-[(4-chlorophenoxy)methyl]-1,2,3-triazole

Uniqueness

3-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine is unique due to the presence of both the triazole and pyridine moieties, which can confer specific chemical and biological properties. The combination of these two functional groups can enhance the compound’s ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

3-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O/c15-11-3-5-12(6-4-11)20-9-13-17-14(19-18-13)10-2-1-7-16-8-10/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPDDBLOKOVWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=N2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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